4-Formylbenzol-1,3-disulfonsäure

Übersicht

Beschreibung

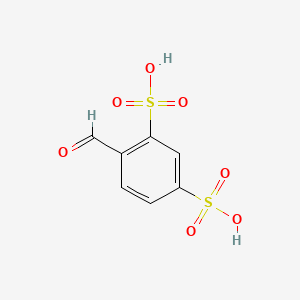

1,3-Benzenedisulfonic acid, 4-formyl-, also known as 1,3-Benzenedisulfonic acid, 4-formyl-, is a useful research compound. Its molecular formula is C7H6O7S2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Benzenedisulfonic acid, 4-formyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Benzenedisulfonic acid, 4-formyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Polymerelektrolytmembranen

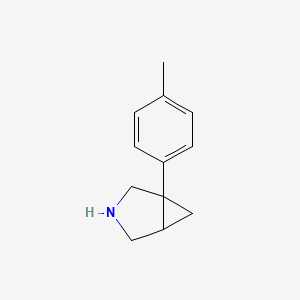

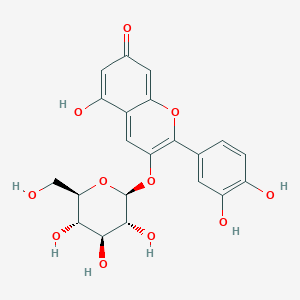

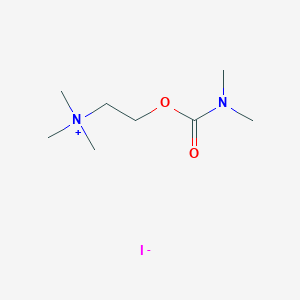

4-Formylbenzol-1,3-disulfonsäure: wird bei der Synthese von Polymerelektrolytmembranen eingesetzt {svg_1}. Diese Membranen sind ein Schlüsselelement in elektrochemischen Geräten wie Brennstoffzellen und Batterien. Die Sulfonsäuregruppen in der Verbindung sorgen für eine hohe Ionenleitfähigkeit, die für den effizienten Betrieb dieser Geräte unerlässlich ist.

Herstellung von diagnostischen Assays

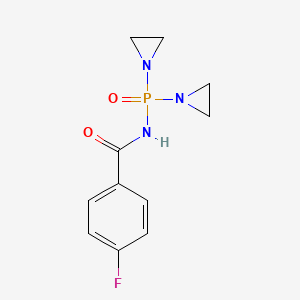

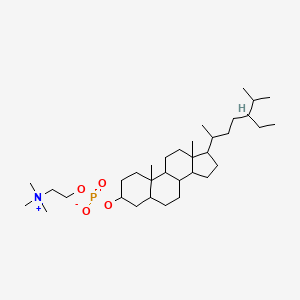

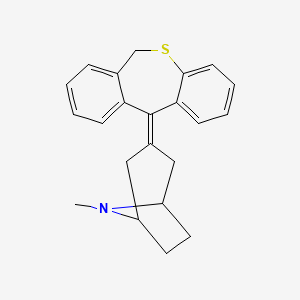

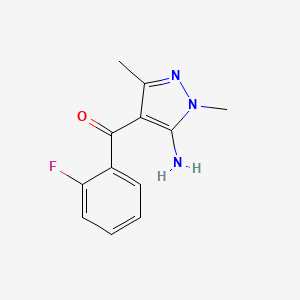

Die Verbindung wird bei der Herstellung von diagnostischen Assays eingesetzt {svg_2}. Ihre chemischen Eigenschaften ermöglichen die Entwicklung von empfindlichen und spezifischen Assays, die in der medizinischen Diagnostik, insbesondere beim Nachweis und der Quantifizierung verschiedener Biomoleküle, von entscheidender Bedeutung sind.

Hämatologie und Histologie

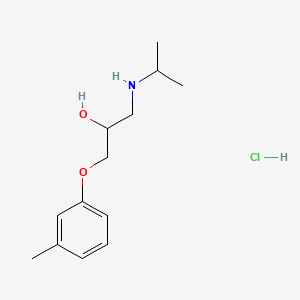

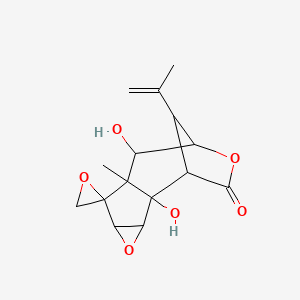

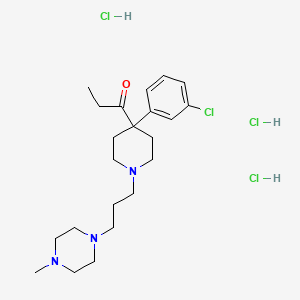

In der Hämatologie und Histologie dient This compound als Reagenz zum Färben und Differenzieren von Zellen und Geweben {svg_3}. Ihre Fähigkeit, an bestimmte Zellbestandteile zu binden, macht sie wertvoll für die Visualisierung und Analyse biologischer Proben unter einem Mikroskop.

Synthese von Xanthenfarbstoffen

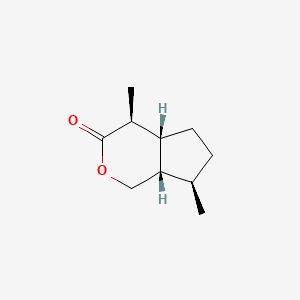

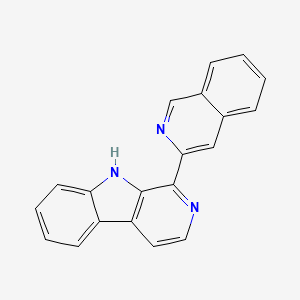

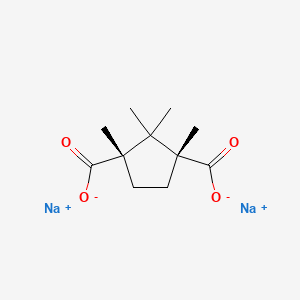

Die Verbindung wird bei der Synthese von symmetrischen und asymmetrischen Xanthenfarbstoffen verwendet {svg_4}. Diese Farbstoffe sind wichtig bei der Entwicklung von fluoreszenzbasierten Sensoren für bildgebende Verfahren und liefern helle und stabile Signale für biologische und chemische Analysen.

Herstellung von optischen Aufhellern

This compound: ist an der Herstellung von Oxadiazol-basierten Stilben-optischen Aufhellern beteiligt {svg_5}. Diese Aufheller werden als UV-Strahlungs-Schutzmittel für Insekten-Baculoviren verwendet, wodurch die Lebensdauer und Wirksamkeit von Biopestiziden erhöht werden.

Zwischenprodukt für die Farbstoffsynthese

Diese Verbindung dient als Zwischenprodukt bei der Synthese von organischen Farbstoffen {svg_6}. Die Sulfonsäuregruppen verbessern die Wasserlöslichkeit der Farbstoffe, was für verschiedene Anwendungen in Textilien und Tinten von Vorteil ist.

Biochemische Analyse

Biochemical Properties

1,3-Benzenedisulfonic acid, 4-formyl- plays a vital role in biochemical reactions, particularly in the synthesis of polymer electrolyte membranes. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of symmetric and asymmetric xanthene dyes, which can be used as components of fluorescence-based sensors for imaging applications . The interactions between 1,3-Benzenedisulfonic acid, 4-formyl- and these biomolecules are primarily based on its ability to form stable complexes and its reactivity towards nucleophiles.

Cellular Effects

The effects of 1,3-Benzenedisulfonic acid, 4-formyl- on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of polymer electrolyte membranes can impact the cellular processes involved in energy production and storage . Additionally, the presence of 1,3-Benzenedisulfonic acid, 4-formyl- in cells can lead to changes in the expression of genes related to metabolic pathways and stress responses.

Molecular Mechanism

The molecular mechanism of 1,3-Benzenedisulfonic acid, 4-formyl- involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, its interaction with enzymes involved in the synthesis of xanthene dyes can result in the formation of stable enzyme-substrate complexes . Additionally, 1,3-Benzenedisulfonic acid, 4-formyl- can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Benzenedisulfonic acid, 4-formyl- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 1,3-Benzenedisulfonic acid, 4-formyl- in in vitro or in vivo studies has shown that it can lead to alterations in cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 1,3-Benzenedisulfonic acid, 4-formyl- vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the synthesis of polymer electrolyte membranes and improving energy production . At high doses, 1,3-Benzenedisulfonic acid, 4-formyl- can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

1,3-Benzenedisulfonic acid, 4-formyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis of polymer electrolyte membranes and xanthene dyes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and storage. Additionally, 1,3-Benzenedisulfonic acid, 4-formyl- can influence the activity of enzymes involved in oxidative stress responses and detoxification processes.

Transport and Distribution

The transport and distribution of 1,3-Benzenedisulfonic acid, 4-formyl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of 1,3-Benzenedisulfonic acid, 4-formyl- within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and accumulation.

Subcellular Localization

1,3-Benzenedisulfonic acid, 4-formyl- exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of 1,3-Benzenedisulfonic acid, 4-formyl- can influence its activity and function, affecting cellular processes such as energy production and stress responses.

Eigenschaften

IUPAC Name |

4-formylbenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O7S2/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14/h1-4H,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYVGRGYAZDHFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058965 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-39-1 | |

| Record name | 4-Formyl-1,3-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylbenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-formylbenzene-1,3-disulfonic acid in material science?

A1: 4-Formylbenzene-1,3-disulfonic acid plays a crucial role in preparing high-performance polymers for fuel cell applications. Specifically, it acts as a crosslinking agent for sulfonated polyvinyl alcohol (SPVA) membranes. [, ] This crosslinking enhances the membrane's properties, making it suitable for use in Direct Methanol Fuel Cells (DMFCs). []

Q2: How does the addition of 4-formylbenzene-1,3-disulfonic acid impact the properties of SPVA membranes for fuel cell applications?

A2: Incorporating 4-formylbenzene-1,3-disulfonic acid into SPVA membranes leads to several beneficial effects:

- Enhanced Proton Conductivity: The crosslinking facilitated by 4-formylbenzene-1,3-disulfonic acid improves the proton conductivity of the SPVA membrane. This is crucial for efficient fuel cell operation. []

- Reduced Methanol Permeability: The crosslinked structure helps minimize methanol crossover, a significant challenge in DMFCs, leading to improved fuel efficiency and performance. []

- Improved Durability: Crosslinking with 4-formylbenzene-1,3-disulfonic acid enhances the membrane's mechanical strength and chemical stability, contributing to a longer lifespan. []

Q3: Can 4-formylbenzene-1,3-disulfonic acid be used in other applications besides fuel cell technology?

A3: Yes, 4-formylbenzene-1,3-disulfonic acid is a versatile compound. Besides its use in fuel cell membranes, it serves as a key building block in synthesizing novel fluorescent brighteners. [] These brighteners, due to their excellent fluorescence properties, have potential applications in various industries, including textiles, paper, and detergents.

Q4: How is the concentration of 4-formylbenzene-1,3-disulfonic acid determined analytically?

A4: A method for determining 4-formylbenzene-1,3-disulfonic acid concentration relies on its reaction with sodium bisulfite. [] The reaction forms 4-(hydroxy(sulfo)methyl)benzene-1,3-disulfonic acid. Upon heating with sodium bicarbonate, this intermediate releases sodium bisulfite, which is then quantified iodometrically. This indirect approach allows for accurate measurement of the 4-formylbenzene-1,3-disulfonic acid concentration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylbenzo[a]pyrene](/img/structure/B1205412.png)